硼酸钙

描述

Calcium borate is a family of borate minerals and inorganic compounds that are salts of boric acid. These compounds are also often referred to as boron calcium oxides . The most common members of the calcium borate family include colemanite, nobleite, and priceite . They are usually crystalline solids, with some exceptions that are found in a powdered form .

Synthesis Analysis

Calcium borate can be synthesized by reacting calcium metal with boric acid . Another approach for synthesis of calcium borate nanoparticles at ambient temperature is based on the diffusion of calcium and borate ions in gelatin hydrogel . The particle morphology depends on the gelatin pH .Molecular Structure Analysis

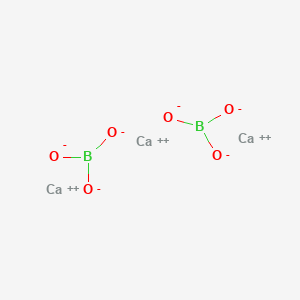

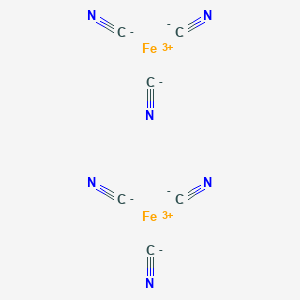

From a chemical perspective, the calcium borate structure consists of calcium (Ca), boron (B), and oxygen (O) atoms . The most common calcium borate, colemanite, is composed of two calcium atoms, six boron atoms, and eleven oxygen atoms, making the formula Ca 2 B 6 O 11 ·5H 2 O . The crystal lattice structure of calcium borates generally exhibits the properties of strong covalent bonds between boron and oxygen atoms, which result in their characteristic hardness and stability .Chemical Reactions Analysis

The synthesis of calcium borate nanoparticles involves the diffusion of calcium and borate ions in gelatin hydrogel . The electrostatic interactions between gelatin macromolecules and calcium borate crystals were also proved by HyperChem 8 modeling software .Physical And Chemical Properties Analysis

Generally, calcium borate compounds are white or colorless but can sometimes be found in other colors due to impurities . They are known for their hardness, a property they derive from the strong covalent bonds in their structure . In terms of solubility, they are generally insoluble in water but are soluble in strong acids . They typically have high melting points, further attesting to their stability .科学研究应用

农业:钙硼酸盐作为叶面处理时,能够提高苹果的产量、果实硬度和营养浓度(Asgharzade, 2012)。

生物医学应用:基于硼酸盐的生物活性玻璃具有可控的降解行为,用于骨组织工程,其表面形成碳酸盐取代羟基磷灰石,展现出生物活性潜力(Yao et al., 2007)。

兽医科学:硼酸钠影响奶牛围产期血清钙、镁和磷浓度(Kabu et al., 2013)。

纺织工业:钙硼酸盐颗粒被用作棉织物的阻燃剂,显著降低峰值热释放速率并提高极限氧指数(Rajpoot et al., 2021)。

纳米技术:分散良好的钙硼酸盐纳米颗粒具有发光性能,用于辐射剂量测定(Haghiri et al., 2019)。

营养:基于硼的补充剂钙果糖硼酸盐具有抗炎性能,有助于抑制细胞因子的产生(Scorei & Rotaru, 2011)。

建筑材料:钙硼酸盐在硫铝酸钙水泥浆中用于固化放射性核废物,影响水化过程(Chen et al., 2019)。

光学材料:非中心对称的钙硼酸盐表现出强烈的二次谐波产生响应,使其成为深紫外非线性光学应用的潜在材料(Wei et al., 2014)。

聚合物:钙硼酸盐与其他阻燃剂在高冲击聚苯乙烯中协同作用,增强阻燃性能和热稳定性(Kaynak & Isitman, 2011)。

化学分析:利用拉曼光谱研究了氧化钙对硼酸玻璃结构的影响,揭示了原子的局部排列情况(Maniu et al., 2003)。

环境修复:由钙硼酸盐衍生的羟基磷灰石有效吸附溶液中的氟离子,适用于废水处理(Liang et al., 2011)。

合成与材料科学:通过热处理合成钙硼酸盐纳米颗粒,可以通过调整退火条件来控制其结构和尺寸(Erfani et al., 2012)。

园艺:叶面喷施钙和硼可以改善甜椒种子的产量和质量(Cardoso et al., 2022)。

晶体学:分析了合成钙硼酸盐的晶体结构,这是锶硼酸盐的钙类似物,有助于理解其性质(Yamnova et al., 2005)。

水处理:已开发了水热处理技术,用于从废水中回收硼,将其转化为可回收的钙硼酸盐沉淀(Itakura et al., 2005)。

工业用途:探讨硼氧化物、硼酸和硼酸盐(包括硼酸钙)在各个领域的广泛工业应用,突出它们在各个行业中的广泛使用 (Schubert, 2011)。

材料加工:研究了用于陶瓷装饰材料中作为非污染助熔剂的硼酸钙的合成过程,优化了反应条件 (Cao et al., 2004)。

地球化学:硼酸盐对碳酸钙晶体形态的影响提供了关于硼酸盐与碳酸盐在自然过程中相互作用的见解 (Kitano et al., 1979)。

废水处理:通过与石灰沉淀处理含硼光电废水的研究表明,硼酸钙在去除废水中的硼元素方面的效率 (Irawan et al., 2011)。

剂量测定:研究了掺钙硼酸盐玻璃系统在热释光剂量计中的应用,这在医疗和环境应用中具有相关性 (Rojas et al., 2006)。

安全和危害

While handling calcium borate, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Although calcium borate has a wide range of applications, it’s not without its challenges. Mining and processing the mineral can have environmental implications, and its low solubility can limit its effectiveness in certain applications . Research is being conducted into its potential uses in bioactive glasses and bone tissue engineering .

属性

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium borate | |

CAS RN |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

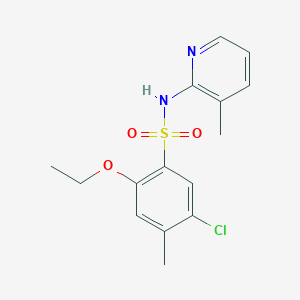

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

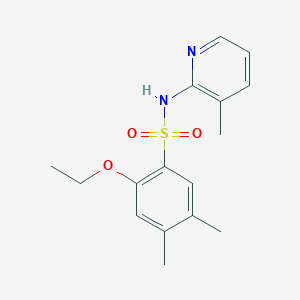

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)